molecular formula C10H12O2S B14037563 2-((2,6-Dimethylphenyl)thio)acetic acid

2-((2,6-Dimethylphenyl)thio)acetic acid

Cat. No.: B14037563
M. Wt: 196.27 g/mol
InChI Key: XZQUGPBWUXQQBB-UHFFFAOYSA-N
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Description

2-((2,6-Dimethylphenyl)thio)acetic acid is an organic compound with the molecular formula C10H12O2S. It is characterized by the presence of a thioether group attached to a phenyl ring, which is further substituted with two methyl groups at the 2 and 6 positions. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,6-Dimethylphenyl)thio)acetic acid typically involves the reaction of 2,6-dimethylthiophenol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiophenol acts as a nucleophile, attacking the electrophilic carbon of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Dimethylphenyl)thio)acetic acid undergoes various types of chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the phenyl ring.

Scientific Research Applications

2-((2,6-Dimethylphenyl)thio)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex molecules through various coupling reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of 2-((2,6-Dimethylphenyl)thio)acetic acid involves its interaction with specific molecular targets, depending on its application. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact pathways and targets can vary based on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethylanilino(oxo)acetic acid
  • 2,6-Dimethoxyanilino(oxo)acetic acid
  • 4-(2,6-Dimethylanilino)-4-oxobutanoic acid
  • 2,6-Difluoroanilino(oxo)acetic acid

Uniqueness

2-((2,6-Dimethylphenyl)thio)acetic acid is unique due to the presence of the thioether group, which imparts distinct chemical reactivity compared to its analogs. This structural feature allows it to participate in specific reactions, such as oxidation to sulfoxides and sulfones, which are not as readily accessible with other similar compounds.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-(2,6-dimethylphenyl)sulfanylacetic acid

InChI

InChI=1S/C10H12O2S/c1-7-4-3-5-8(2)10(7)13-6-9(11)12/h3-5H,6H2,1-2H3,(H,11,12)

InChI Key

XZQUGPBWUXQQBB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)SCC(=O)O

Origin of Product

United States

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